Magnesium laurate

Description

Structure

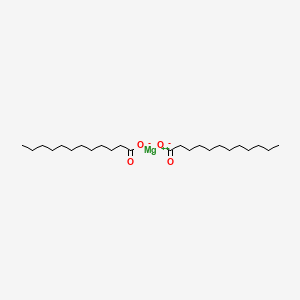

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZBHTNKDCBDNQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-07-7 (Parent) | |

| Record name | Magnesium laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40890583 | |

| Record name | Magnesium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4040-48-6 | |

| Record name | Magnesium laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNF86GDH3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Magnesium laurate chemical formula and structure

An In-depth Technical Guide to Magnesium Laurate

Introduction

This compound is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid.[1] Specifically, it is the magnesium salt of lauric acid (dodecanoic acid).[2][3] This compound is a white, waxy solid with versatile applications across the pharmaceutical, cosmetic, and food industries owing to its properties as a binder, emulsifier, and anti-caking agent.[1][4][5] This guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, synthesis, and key applications.

Chemical Formula and Structure

This compound is formed by one magnesium ion (Mg²⁺) and two laurate anions (C₁₂H₂₃O₂⁻). The magnesium atom is in a +2 oxidation state, creating an ionic bond with the carboxylate groups of two lauric acid molecules.[6]

-

IUPAC Name : Magnesium bis(dodecanoate)[7]

-

SMILES : CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2][7][9]

Structurally, this compound is characterized by a crystalline arrangement where the magnesium ions are organized in parallel planes. These planes are equally spaced and surrounded on both sides by the fully extended zig-zag chains of the laurate fatty acid radicals.[6] This arrangement results in a single-layer structure.[6] Infrared spectral analysis confirms the ionic character of this compound, distinguishing it from lauric acid, which exists as a dimer through intermolecular hydrogen bonding.[6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various industrial formulations.

| Property | Value | References |

| Molar Mass / Molecular Weight | 422.9 g/mol | [1][2][7] |

| Melting Point | 43.8 °C | [1][10] |

| Boiling Point | 296.1 °C at 760 mmHg | [1][10][11] |

| Appearance | White, waxy solid | [4] |

| Solubility in Water | Soluble | [1][5] |

| Flash Point | 134.1 °C | [10][11] |

| Topological Polar Surface Area | 80.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 18 | [2] |

| Covalently-Bonded Unit Count | 3 | [2] |

| Average Planar Distance (XRD) | 32.46 Å | [6] |

Synthesis and Experimental Protocols

This compound is typically prepared through a direct metathesis reaction involving a potassium salt of lauric acid and a soluble magnesium salt.[6]

Materials

-

Lauric acid (C₁₁H₂₃COOH), AR-Grade

-

Potassium hydroxide (B78521) (KOH)

-

Magnesium nitrate (B79036) (Mg(NO₃)₂)

-

Methanol

-

Distilled water

Protocol for Synthesis of Potassium Laurate

-

Purification of Lauric Acid : The lauric acid is first purified by distilling it under reduced pressure.[6]

-

Saponification : An equivalent amount of the purified lauric acid is mixed with a potassium hydroxide solution.

-

Refluxing : The mixture is refluxed in a water bath for 10-14 hours to form potassium laurate (potassium soap).[6]

-

Purification : The resulting potassium laurate is purified by recrystallization with methanol.

-

Drying : The purified soap is then dried under reduced pressure.[6]

Protocol for Synthesis of this compound

-

Metathesis Reaction : The purified potassium laurate is dissolved in distilled water. A slight excess of magnesium nitrate solution is added to the potassium laurate solution at 50-55°C with vigorous stirring.[6] This causes the precipitation of this compound.

-

Purification : The precipitated this compound is purified by recrystallization.[6]

-

Storage : The final product is stored over magnesium chloride to keep it dry.[6]

The thermal decomposition of this compound results in lauranone (C₁₁H₂₃COC₁₁H₂₃), magnesium oxide (MgO), and carbon dioxide (CO₂).[6] The reaction is as follows: (C₁₁H₂₃COO)₂Mg → C₁₁H₂₃COC₁₁H₂₃ + MgO + CO₂[6]

Visualization of Synthesis Workflow

The logical flow of the synthesis process for this compound is depicted below.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound's physical and chemical properties make it a valuable excipient in the pharmaceutical industry and a functional ingredient in other sectors.

-

Pharmaceuticals : It serves as a binder in the manufacturing of tablets and capsules, helping to ensure the structural integrity and consistent dosage of solid dosage forms.[4] Its properties as a metallic soap also make it useful as a lubricant and mold-release agent.

-

Cosmetics : In cosmetic formulations, it is used as an emulsifying agent to promote the mixing of oil and water-based ingredients.[4] It also acts as a binding agent, ensuring the cohesion of powdered products like pressed powders and eyeshadows.[3]

-

Food Industry : this compound is approved for use as a binder, emulsifier, and anti-caking agent in food products.[1][2][5]

Characterization Techniques

The physicochemical characteristics and structure of this compound have been elucidated using several analytical techniques:

-

X-Ray Diffraction (XRD) : XRD patterns show that this compound is crystalline, with an average long-spacing planar distance of 32.46 Å.[6] This confirms the ordered arrangement of the metal ions and fatty acid chains.[6]

-

Thermogravimetric Analysis (TGA) : TGA indicates that the thermal decomposition of this compound is a zero-order kinetic reaction with an activation energy of 28.72 kcal mol⁻¹.[6]

-

Infrared (IR) Spectroscopy : IR spectra confirm the ionic nature of the bond between the magnesium and the carboxylate groups, distinguishing it from the hydrogen-bonded dimeric structure of lauric acid.[6]

-

Acoustical Studies : Ultrasonic velocity measurements in non-aqueous solutions have been used to study the interaction between this compound and solvent molecules, indicating no significant aggregation below its critical micelle concentration (14.00 x 10⁻³ mole dm⁻³).[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Cas 4040-48-6,this compound | lookchem [lookchem.com]

- 5. This compound | 4040-48-6 [amp.chemicalbook.com]

- 6. tpcj.org [tpcj.org]

- 7. Lauric acid, magnesium salt | C24H46MgO4 | CID 61320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound | CAS#:4040-48-6 | Chemsrc [chemsrc.com]

- 11. This compound, 4040-48-6 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium dodecanoate (B1226587), also known as magnesium laurate, is the magnesium salt of dodecanoic acid (lauric acid). With the chemical formula C24H46MgO4, this metallic soap finds applications across various industries, including pharmaceuticals, cosmetics, and polymers.[1][2] In the pharmaceutical sector, it is primarily utilized as an excipient, functioning as a lubricant, binder, emulsifier, and anti-caking agent in the manufacturing of tablets and capsules.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of magnesium dodecanoate, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in drug development.

Physicochemical Properties

Magnesium dodecanoate is a white to yellowish, odorless powder.[4] The quantitative physical and chemical properties of magnesium dodecanoate are summarized in the table below.

| Property | Value | References |

| IUPAC Name | magnesium bis(dodecanoate) | [6] |

| Synonyms | This compound, Magnesium dilaurate | [6] |

| CAS Number | 4040-48-6 | [6] |

| Molecular Formula | C24H46MgO4 | [6] |

| Molecular Weight | 422.9 g/mol | [6] |

| Melting Point | 43.8 °C (conflicting data exists) | [4] |

| Boiling Point | 296.1 °C | [2] |

| Solubility in Water | Soluble | [2][7] |

| Predicted Water Solubility | 2.9e-05 g/L | |

| Solubility in Organic Solvents | Generally soluble in organic solvents like benzene. | [1] |

Experimental Protocols

Synthesis of Magnesium Dodecanoate

A common method for the synthesis of magnesium dodecanoate is through a double decomposition reaction (metathesis) involving a soluble laurate salt (e.g., potassium laurate) and a soluble magnesium salt (e.g., magnesium nitrate).[8]

Materials:

-

Lauric acid (C12H24O2)

-

Potassium hydroxide (B78521) (KOH)

-

Magnesium nitrate (B79036) (Mg(NO3)2)

-

Distilled water

Procedure:

-

Purification of Lauric Acid: Lauric acid is purified by distillation under reduced pressure.

-

Preparation of Potassium Laurate: An equivalent amount of purified lauric acid is refluxed with a potassium hydroxide solution in a water bath for 10-14 hours to form potassium laurate soap.

-

Purification of Potassium Laurate: The synthesized potassium laurate is purified by recrystallization from methanol and then dried under reduced pressure.

-

Synthesis of Magnesium Dodecanoate: The purified potassium laurate is dissolved in distilled water. A slight excess of magnesium nitrate solution is added to the potassium laurate solution at 50-55°C with vigorous stirring. This results in the precipitation of magnesium dodecanoate.

-

Purification and Storage: The precipitated magnesium dodecanoate is purified by recrystallization and subsequently dried. For long-term storage, it is kept over magnesium chloride to maintain a dry environment.[8]

Characterization Techniques

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition of magnesium dodecanoate.

TGA Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Sample Size: Approximately 10-20 mg of magnesium dodecanoate.

-

Heating Rate: A constant heating rate, typically 10 °C/min.

-

Atmosphere: An inert atmosphere, such as nitrogen, to prevent oxidation.

-

Temperature Range: From ambient temperature up to 800-1000 °C.

-

Analysis: The TGA curve provides information on the decomposition temperature and the kinetics of the decomposition reaction. For this compound, the decomposition reaction is reported to be a zero-order kinetic process with an activation energy of 28.72 kcal mol-1.[8]

DSC Protocol:

-

Instrument: A differential scanning calorimeter.

-

Sample Size: Approximately 5-10 mg of magnesium dodecanoate sealed in an aluminum pan.

-

Heating Rate: A controlled heating rate, for example, 10 °C/min.

-

Atmosphere: An inert nitrogen atmosphere.

-

Analysis: The DSC thermogram reveals endothermic and exothermic transitions, such as melting and decomposition.

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups and confirm the ionic nature of magnesium dodecanoate.

FTIR Protocol:

-

Sample Preparation: The sample is typically prepared as a KBr pellet. A small amount of magnesium dodecanoate is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrument: An FTIR spectrometer.

-

Analysis: The infrared spectrum is recorded, and the absorption bands are assigned to specific molecular vibrations. The absence of the characteristic dimeric fatty acid absorption and the presence of strong absorptions corresponding to the carboxylate anion confirm the formation of the magnesium salt.[8]

Interpretation of IR Spectra:

-

Lauric Acid: The spectrum of lauric acid shows characteristic peaks for the dimeric carboxyl group.

-

Magnesium Dodecanoate: In the spectrum of magnesium dodecanoate, the bands associated with the carboxyl group of lauric acid disappear and are replaced by two new bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate anion (COO-). This indicates the ionic nature of the magnesium soap.[8]

Role in Drug Development

In the context of drug development, magnesium dodecanoate primarily serves as a pharmaceutical excipient.[3][5] Its properties as a lubricant, anti-adherent, and flow agent are crucial for the efficient manufacturing of solid dosage forms like tablets and capsules.[5]

While direct involvement in specific signaling pathways has not been prominently reported for magnesium dodecanoate, its constituent parts, magnesium and lauric acid, have biological significance. Magnesium is an essential mineral involved in numerous enzymatic reactions and physiological processes.[9] Lauric acid is a medium-chain fatty acid with known antimicrobial properties.

The use of metallic soaps, such as magnesium dodecanoate, in drug delivery systems is an area of interest. Their hydrophobic nature can be exploited for the formulation of lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

Conclusion

Magnesium dodecanoate is a well-characterized metallic soap with established applications in the pharmaceutical industry as an excipient. Its physical and chemical properties, particularly its lubricating and flow-enhancing characteristics, are critical for the robust manufacturing of solid dosage forms. While its direct role in biological signaling pathways is not well-documented, the potential for utilizing its physicochemical properties in advanced drug delivery systems presents an avenue for future research. The experimental protocols detailed in this guide provide a foundation for the synthesis and comprehensive characterization of magnesium dodecanoate for both quality control and further research and development activities.

References

- 1. cfmot.de [cfmot.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What are the applications of metal soaps? - Blog [cjspvc.com]

- 4. echemi.com [echemi.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Lauric acid, magnesium salt | C24H46MgO4 | CID 61320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4040-48-6 [amp.chemicalbook.com]

- 8. tpcj.org [tpcj.org]

- 9. wbcil.com [wbcil.com]

Synthesis of Magnesium Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium laurate, the magnesium salt of lauric acid, is a metallic soap with diverse applications in the pharmaceutical, cosmetic, and food industries. Its utility as a binder, emulsifier, and anticaking agent makes it a valuable excipient in drug formulation.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound from lauric acid, detailing experimental protocols, characterization methods, and relevant physicochemical data. The document also explores the potential biological significance of the laurate moiety, offering insights for its application in drug development.

Physicochemical Properties of this compound

This compound is a white, waxy solid.[5] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₄H₄₆MgO₄ | [2] |

| Molecular Weight | 422.9 g/mol | [6] |

| CAS Number | 4040-48-6 | [1] |

| Melting Point | 43.8 °C | [1] |

| Boiling Point | 296.1 °C at 760 mmHg | [1] |

| Solubility | Soluble in water. Soluble in a 70:30 mixture of Chloroform and Propylene Glycol.[7] | [2][7] |

Synthesis of this compound

Two primary methods for the synthesis of this compound from lauric acid are presented: a two-step metathesis reaction and a direct precipitation reaction.

Metathesis Reaction Method

This method involves the saponification of lauric acid with a strong base to form a soluble laurate salt, followed by a metathesis reaction with a soluble magnesium salt to precipitate the insoluble this compound.[7]

Step 1: Synthesis of Potassium Laurate

-

Purify lauric acid by distillation under reduced pressure.

-

In a reaction vessel, dissolve the purified lauric acid in an equivalent molar amount of potassium hydroxide (B78521) (KOH) solution.

-

Reflux the mixture in a water bath for 10-14 hours to ensure complete saponification.

-

Purify the resulting potassium laurate by recrystallization from methanol.

-

Dry the purified potassium laurate under reduced pressure.

Step 2: Synthesis of this compound

-

Dissolve the dried potassium laurate in water.

-

In a separate vessel, prepare a solution of magnesium nitrate (B79036) (Mg(NO₃)₂) with a slight molar excess compared to the potassium laurate.

-

While vigorously stirring, add the magnesium nitrate solution to the potassium laurate solution.

-

Maintain the reaction temperature at 50-55 °C.

-

The precipitation of this compound will be observed.

-

Collect the precipitate by filtration.

-

Purify the this compound by recrystallization.

-

Store the final product over magnesium chloride to maintain dryness.[7]

Logical Workflow for Metathesis Reaction

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lauric acid promotes neuronal maturation mediated by astrocytes in primary cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tpcj.org [tpcj.org]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Magnesium Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium laurate, the magnesium salt of lauric acid, is a metallic soap with applications in various industries, including pharmaceuticals and cosmetics, where it can be used as a lubricant, binder, or emulsifier.[1] Understanding its thermal stability and decomposition mechanism is crucial for formulation development, manufacturing processes, and ensuring product quality and stability under various temperature conditions. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its decomposition products, reaction kinetics, and the analytical techniques used for its characterization.

Core Principles of this compound Thermal Decomposition

The thermal decomposition of this compound involves the breakdown of the carboxylate structure at elevated temperatures. The primary decomposition pathway leads to the formation of a ketone, a metallic oxide, and carbon dioxide.[2] This reaction is characteristic of the pyrolysis of alkaline earth metal carboxylates.

The overall decomposition reaction for this compound is as follows:

(C₁₁H₂₃COO)₂Mg → C₁₁H₂₃COC₁₁H₂₃ + MgO + CO₂[2]

The main organic product is laurone (12-tricosanone), a long-chain symmetrical ketone. The inorganic residues are magnesium oxide (MgO) and carbon dioxide (CO₂).[2]

Studies have indicated that the thermal decomposition of this compound follows zero-order kinetics .[2] This suggests that the rate of decomposition is independent of the concentration of the reactant and may be governed by factors such as heat transfer or the rate of removal of gaseous products from the surface of the solid. The activation energy for this decomposition has been determined to be 28.72 kcal/mol .[2]

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound and its analogues, such as magnesium stearate, can be characterized by several key temperature ranges and events. The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of magnesium stearate, a close analogue of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for Magnesium Stearate (Analogue)

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Dehydration | Room Temperature - 125°C | ~3.5% | Release of surface and hydrate (B1144303) water.[3] |

| Onset of Decomposition | ~350°C | - | Initial breakdown of the organic structure. |

| Primary Decomposition | 350°C - 550°C | ~86-89% | Major degradation of the laurate chains. |

| Final Residue | > 550°C | ~11-14% | Primarily Magnesium Oxide (MgO). |

Table 2: Differential Scanning Calorimetry (DSC) Data for Magnesium Stearate (Analogue)

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Associated Process |

| Endotherm 1 | ~78.3°C | Endothermic | Release of surface water.[3] |

| Endotherm 2 | ~91.8°C - 95.8°C | Endothermic | Release of bound (hydrate) water.[3] |

| Endotherm 3 | ~116.0°C | Endothermic | Melting of sample components.[3] |

| Endotherm 4 | ~145.2°C | Endothermic | Further melting of constituents.[3] |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to study the thermal decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of this compound upon heating.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min.

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperature ranges of mass loss, and the percentage of residual mass. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound (typically 2-10 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10°C/min) over a desired temperature range (e.g., 25°C to 400°C).

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (melting, dehydration) and exothermic (crystallization, decomposition) events. The peak temperatures and enthalpy changes (ΔH) of these transitions are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: A very small amount of this compound (in the microgram range) is placed in a pyrolysis sample holder.

-

Pyrolysis:

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400-600°C) in an inert atmosphere (helium). This thermal energy breaks the chemical bonds, generating smaller, volatile fragments.

-

-

Gas Chromatography (GC):

-

The pyrolysis products are swept into the GC column by the carrier gas.

-

The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

-

Mass Spectrometry (MS):

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

-

-

Data Analysis: The mass spectrum of each separated compound is a unique fingerprint that can be used to identify the compound by comparison with spectral libraries. This allows for the detailed characterization of the organic decomposition products.

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

References

An In-depth Technical Guide to the Solubility of Magnesium Laurate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium laurate (magnesium dodecanoate), a metallic soap with applications in the pharmaceutical, cosmetic, and food industries. Understanding its solubility characteristics is crucial for formulation development, bioavailability, and manufacturing processes. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and discusses the key factors influencing its solubility.

Executive Summary

This compound, the magnesium salt of lauric acid, is a white, waxy solid. Its solubility is a critical physicochemical property that dictates its behavior in various formulations. Generally characterized by poor aqueous solubility and higher solubility in select organic solvents, its dissolution profile is influenced by factors such as the solvent's polarity, temperature, and pH. This guide provides a detailed examination of these characteristics to support research and development activities.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₄₆MgO₄ | [1] |

| Molecular Weight | 422.9 g/mol | [1] |

| Appearance | White, waxy solid | [2] |

| Melting Point | 43.8 °C | [3][4] |

| Boiling Point | 296.1 °C | [3][4] |

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which combines a nonpolar, hydrophobic dual alkyl chain with a polar, ionic carboxylate-magnesium head. This amphiphilic nature results in low solubility in water and a preference for less polar organic solvents.

Aqueous Solubility

There are conflicting reports regarding the aqueous solubility of this compound. While some sources describe it as "soluble" in water, this is likely a qualitative descriptor relative to other metallic soaps and does not reflect high solubility in a quantitative sense.[3][5] Scientific literature and chemical databases overwhelmingly classify it as insoluble or very slightly soluble in water.[6][7] One estimation places its water solubility at an extremely low value.

Table 1: Quantitative Aqueous Solubility of this compound

| Temperature (°C) | Solubility (mg/L) | Method |

| 25 | 0.0001354 (estimated) | Estimation |

This low aqueous solubility is a critical consideration in oral drug formulations, where it can impact dissolution rate and bioavailability.[8]

Solubility in Organic Solvents

This compound exhibits greater solubility in certain organic solvents, particularly those with moderate to low polarity.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Reference(s) |

| Chloroform | Soluble | [6] |

| Methanol | Soluble | [6] |

| n-Hexane | Insoluble | [6] |

| Propylene Glycol | Soluble (in mixture with Chloroform) | [9] |

| Ethanol | Insoluble | [7] |

| Ether | Insoluble | [7] |

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external factors:

-

Temperature: The effect of temperature on the solubility of this compound has not been quantitatively documented. For most solids, solubility increases with temperature; however, the dissolution of some salts can be exothermic.

-

pH: In aqueous systems, the pH can influence the equilibrium between this compound and its constituent ions. At low pH, the laurate anion may be protonated to form lauric acid, which is also poorly soluble in water.

-

Solvent Polarity: As a metallic soap, this compound's solubility is highly dependent on the polarity of the solvent.[10] The long, nonpolar alkyl chains favor dissolution in nonpolar solvents, while the ionic head has some affinity for polar solvents.

-

Presence of Other Solutes: The presence of salts, surfactants, or co-solvents can significantly alter the solubility of this compound through mechanisms such as the common ion effect or micelle formation.

References

- 1. Lauric acid, magnesium salt | C24H46MgO4 | CID 61320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 4040-48-6,this compound | lookchem [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS#:4040-48-6 | Chemsrc [chemsrc.com]

- 5. This compound | 4040-48-6 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Magnesium salts of fatty acids - Descrizione [tiiips.com]

- 8. longdom.org [longdom.org]

- 9. tpcj.org [tpcj.org]

- 10. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

Magnesium Laurate: A Comprehensive Technical Guide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium laurate, the magnesium salt of lauric acid, is a metallic soap with increasing significance in the pharmaceutical industry.[1][2] Classified as a metal derivative of a fatty acid, it is a white, waxy solid.[3][4] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, characterization, and pharmaceutical applications of this compound, with a focus on its role as an excipient in drug formulation.

Physicochemical Properties

This compound's utility in pharmaceutical formulations is underpinned by its specific physicochemical characteristics. A summary of its key quantitative data is presented in Table 1. It is poorly soluble in water but soluble in organic solvents like benzene.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C24H46MgO4 | [6] |

| Molecular Weight | 422.93 g/mol | [6] |

| Melting Point | 43.8 °C | [7] |

| Boiling Point | 296.1 °C at 760 mmHg | [7] |

| Flash Point | 134.1 °C | [7] |

| Critical Micelle Concentration (CMC) | 14.00 x 10^-3 mol/dm^3 (in 70% chloroform (B151607) and 30% propylene (B89431) glycol) | [8] |

| Long Spacing (XRD) | 32.46 Å | [8] |

| Activation Energy of Decomposition | 28.72 kcal/mol | [8] |

Synthesis of this compound

This compound is typically synthesized via a two-step precipitation method, also known as metathesis.[8][9] The process involves the saponification of lauric acid to form a potassium laurate intermediate, which then reacts with a magnesium salt to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Lauric Acid

-

Potassium Hydroxide (B78521) (KOH)

-

Magnesium Nitrate (B79036) (Mg(NO3)2) or Magnesium Sulfate (B86663) (MgSO4)

-

Methanol

-

Distilled Water

Procedure:

-

Purification of Lauric Acid: Purify lauric acid by distilling it under reduced pressure.

-

Preparation of Potassium Laurate:

-

In a reflux apparatus, combine equivalent amounts of purified lauric acid and a potassium hydroxide solution.

-

Reflux the mixture in a water bath for 10-14 hours to form potassium laurate.

-

Purify the resulting potassium soap by recrystallization with methanol.

-

Dry the purified potassium laurate under reduced pressure.

-

-

Formation of this compound:

-

Prepare a solution of the purified potassium laurate.

-

Separately, prepare a slight excess of a magnesium nitrate or magnesium sulfate solution.

-

Heat the potassium laurate solution to 50-55 °C with vigorous stirring.

-

Slowly add the magnesium salt solution to the potassium laurate solution to precipitate this compound.

-

-

Purification and Drying:

-

Wash the precipitate with distilled water to remove any unreacted salts.

-

Wash the precipitate with acetone to remove any unreacted fatty acid.

-

Purify the this compound by recrystallization.

-

Dry the final product and store it over a desiccant.[8]

-

Diagram 1: Synthesis Workflow of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Metallic soap - Wikipedia [en.wikipedia.org]

- 3. Magnesium Taurate Manufacturers, with SDS [mubychem.com]

- 4. nanotrun.com [nanotrun.com]

- 5. cfmot.de [cfmot.de]

- 6. GSRS [precision.fda.gov]

- 7. echemi.com [echemi.com]

- 8. tpcj.org [tpcj.org]

- 9. X-ray powder diffraction data for selected metal soaps | Powder Diffraction | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Magnesium Laurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of magnesium laurate, a metallic soap with applications in various scientific and industrial fields, including pharmaceuticals. The document details the synthesis of this compound and the standard experimental protocols for its analysis via Fourier Transform Infrared (FTIR) spectroscopy. A thorough analysis of the vibrational modes is presented, with quantitative data summarized for clarity. This guide is intended to be a valuable resource for researchers and professionals engaged in the characterization and application of this compound.

Introduction

This compound, the magnesium salt of lauric acid, is a metal-organic compound with the chemical formula Mg(C₁₁H₂₃COO)₂. As a metallic soap, its physicochemical properties are of significant interest in various applications, including as a binder, emulsifier, and anticaking agent. In the pharmaceutical industry, understanding the structure and bonding of such compounds is crucial for formulation development and quality control. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical bonds and functional groups within a molecule. This guide focuses on the synthesis and IR spectral characterization of this compound.

The conversion of lauric acid to this compound introduces significant and characteristic changes in the infrared spectrum. The most notable of these is the disappearance of the carbonyl (C=O) stretching vibration of the carboxylic acid group and the appearance of two new absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). This spectral shift confirms the formation of an ionic bond between the magnesium cation and the carboxylate group of the laurate anion.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a direct metathesis reaction involving potassium laurate and a magnesium salt.[1]

Materials:

-

Lauric acid (C₁₁H₂₃COOH) (AR-Grade)

-

Potassium hydroxide (B78521) (KOH)

-

Magnesium nitrate (B79036) (Mg(NO₃)₂)

-

Distilled water

Procedure:

-

Purification of Lauric Acid: The lauric acid is purified by distillation under reduced pressure.

-

Preparation of Potassium Laurate: An equivalent amount of purified lauric acid is refluxed with a potassium hydroxide solution in a water bath for 10-14 hours to form potassium laurate soap.

-

Purification of Potassium Laurate: The prepared potassium laurate is purified by recrystallization with methanol and subsequently dried under reduced pressure.

-

Metathesis Reaction: The purified potassium laurate is dissolved in distilled water, and a slight excess of magnesium nitrate solution is added at 50-55°C with vigorous stirring. This results in the precipitation of this compound.

-

Purification and Storage: The precipitated this compound is purified by recrystallization and then stored over magnesium chloride to keep it dry. The purity of the synthesized this compound can be confirmed by determining its melting point.

Infrared (IR) Spectroscopy Analysis

The standard method for analyzing the IR spectrum of solid this compound is the potassium bromide (KBr) pellet method.[1]

Materials and Equipment:

-

Synthesized this compound

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation: A small amount of this compound (approximately 1-2 mg) is placed in an agate mortar.

-

Mixing: About 100-200 mg of dry KBr powder is added to the mortar. The this compound and KBr are thoroughly mixed and ground to a fine, homogeneous powder. This step should be performed quickly to minimize moisture absorption by the hygroscopic KBr.

-

Pellet Formation: The resulting powder mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press, and a force of approximately 8-10 metric tons is applied for several minutes to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet containing the dispersed this compound sample is placed in the sample holder of an FTIR spectrometer. The spectrum is then recorded over a suitable range, typically 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for correction.

Data Presentation: IR Spectrum of this compound

The infrared spectrum of this compound is characterized by the absence of the strong carbonyl (C=O) absorption band typically observed for lauric acid at around 1700 cm⁻¹. Instead, prominent bands corresponding to the carboxylate group appear. The aliphatic chain of the laurate moiety gives rise to characteristic C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Notes |

| 2955 - 2965 | ν_as(CH₃) | Asymmetric stretching of the terminal methyl group. |

| 2915 - 2925 | ν_as(CH₂) | Asymmetric stretching of the methylene (B1212753) groups in the alkyl chain. |

| 2845 - 2855 | ν_s(CH₂) | Symmetric stretching of the methylene groups in the alkyl chain. |

| 1540 - 1600 | ν_as(COO⁻) | Asymmetric stretching of the carboxylate group. Its position indicates the ionic character of the Mg-O bond.[1] |

| 1460 - 1470 | δ(CH₂) | Scissoring (bending) of the methylene groups. |

| 1412 - 1430 | ν_s(COO⁻) | Symmetric stretching of the carboxylate group.[1] |

| ~720 | ρ(CH₂) | Rocking of the methylene groups. |

ν = stretching, δ = bending, ρ = rocking, as = asymmetric, s = symmetric

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the X-ray Diffraction (XRD) Patterns of Magnesium Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium laurate, the magnesium salt of lauric acid, is a metallic soap with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries. Its utility as a binder, emulsifier, and anticaking agent is intrinsically linked to its solid-state properties, particularly its crystal structure.[1] X-ray diffraction (XRD) is a primary analytical technique for elucidating the crystalline nature of materials, providing valuable information on their atomic and molecular arrangement. This guide offers a comprehensive overview of the XRD patterns of this compound, detailing experimental methodologies and interpreting the structural information derived from diffraction data.

Crystal Structure and XRD Characteristics of this compound

This compound exhibits a crystalline structure, a fact confirmed by the presence of distinct diffraction peaks in its XRD pattern.[1] The diffraction pattern suggests that the metal ions in the soap crystals are organized in parallel, equally spaced planes.[1] These planes are flanked on both sides by the fully extended zig-zag chains of the fatty acid radicals, indicating a single-layer structure.[1]

A key feature of the XRD pattern of this compound is the presence of a "long-spacing" value, which for this compound has been reported to be 32.46 Å.[1] This long spacing corresponds to double the length of the methylene (B1212753) (-CH2) groups in the lauric acid radical, further supporting the model of extended fatty acid chains.[1]

Quantitative X-ray Diffraction Data

Experimental Protocols for XRD Analysis of this compound

The following section outlines a typical experimental protocol for obtaining the XRD pattern of this compound, based on methodologies reported in the literature.[1]

Synthesis of this compound

A common method for the synthesis of this compound is through direct metathesis of a potassium soap with a magnesium salt.[1]

-

Preparation of Potassium Laurate: Lauric acid is purified by distillation under reduced pressure. The purified lauric acid is then refluxed with an equivalent amount of potassium hydroxide (B78521) solution in a water bath for 10-14 hours to form potassium laurate.[1]

-

Metathesis Reaction: The synthesized potassium laurate is then reacted with a slight excess of magnesium nitrate (B79036) solution at 50-55°C with vigorous stirring. This results in the precipitation of this compound.[1]

-

Purification: The precipitated this compound is purified by recrystallization and then dried.[1]

XRD Data Acquisition

The following parameters are typically employed for the XRD analysis of this compound powder:

-

Instrument: A powder X-ray diffractometer, such as a Rich-Seifert 2002 D Isodebyeflex Diffractometer, is used.[1]

-

X-ray Source: Cu-Kα radiation (wavelength λ = 1.5406 Å) is a common choice.[1]

-

Filter: A nickel foil is used to filter the Cu-Kβ radiation.[1]

-

Scan Range: The diffraction angle (2θ) is typically scanned over a range of 10° to 70°.[1]

-

Sample Preparation: The this compound sample is finely ground to a homogenous powder and mounted on a sample holder. Care should be taken to ensure a flat and uniform surface to minimize experimental errors.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and XRD characterization of this compound.

Caption: Experimental workflow for the synthesis and XRD analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the X-ray diffraction patterns of this compound. While the crystalline nature and a key long-spacing value are reported in the literature, a comprehensive public database of its quantitative XRD data is currently lacking. The detailed experimental protocol provided herein offers a basis for researchers to obtain high-quality XRD data for this compound, which is crucial for its characterization and quality control in various industrial applications. Further research to fully map and publish the complete powder diffraction file for this compound would be a valuable contribution to the scientific community.

References

In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Magnesium Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium laurate (C₂₄H₄₆MgO₄) is the magnesium salt of lauric acid, a saturated fatty acid. It finds applications in various industries, including pharmaceuticals and cosmetics, often utilized as a lubricant, binder, or emulsifier. A thorough understanding of its thermal properties is crucial for formulation development, manufacturing processes, and ensuring product stability. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing the thermal stability and decomposition profile of materials like this compound. This guide provides a comprehensive overview of the TGA of this compound, including its decomposition pathway, experimental protocols, and data interpretation.

Thermal Decomposition of this compound

The thermal decomposition of this compound involves the breakdown of the salt into volatile and non-volatile products upon heating. The overall decomposition reaction has been reported as follows:

(C₁₁H₂₃COO)₂Mg → C₁₁H₂₃COC₁₁H₂₃ + MgO + CO₂[1]

This reaction indicates that this compound decomposes to yield laurone (a ketone), magnesium oxide (a solid residue), and carbon dioxide gas. The final, non-volatile product of the decomposition is magnesium oxide (MgO), a white crystalline powder.[1] The decomposition process is described as a zero-order kinetic reaction, with a reported activation energy of 28.72 kcal mol⁻¹.[1]

While the overall reaction is established, the thermal decomposition may occur in one or more steps. Often, the initial weight loss in the TGA of metal carboxylates can be attributed to the loss of absorbed or bound water before the main decomposition of the organic portion of the molecule.

Data Presentation

A comprehensive thermogravimetric analysis of this compound would typically involve monitoring the percentage of weight loss as a function of temperature. This data is best presented in a tabular format to facilitate clear interpretation and comparison.

Table 1: Hypothetical TGA Data for this compound Decomposition

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Gaseous Products Evolved | Solid Residue |

| Step 1 (Dehydration) | Ambient - ~150 | Data not available | H₂O (if hydrated) | Hydrated this compound |

| Step 2 (Decomposition) | ~200 - ~500 | Data not available | C₁₁H₂₃COC₁₁H₂₃, CO₂ | Magnesium Oxide (MgO) |

Note: Despite extensive literature searches, specific quantitative data for the temperature ranges and corresponding weight loss percentages for each decomposition step of this compound could not be located in the publicly available resources. The table above represents a generalized expectation for a metal carboxylate and should be populated with experimental data.

Experimental Protocols

A standard thermogravimetric analysis of this compound can be performed using a thermogravimetric analyzer. The following is a detailed methodology based on general TGA procedures and information gathered from related studies.

Sample Preparation

-

Synthesis of this compound: this compound can be synthesized by a metathesis reaction between potassium laurate and a magnesium salt solution.

-

Potassium laurate is first prepared by refluxing equimolar amounts of lauric acid and potassium hydroxide.

-

A slight excess of a magnesium nitrate (B79036) solution is then added to the potassium laurate solution at a controlled temperature (e.g., 50-55°C) with vigorous stirring to precipitate this compound.

-

The resulting this compound precipitate is then filtered, washed, and dried.

-

-

Sample for TGA: A small, accurately weighed amount of the dried this compound powder (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

TGA Instrument Settings

-

Instrument: A calibrated thermogravimetric analyzer.

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25°C).

-

Heating Rate: A constant heating rate, typically 10 °C/min or 20 °C/min. The heating rate can influence the decomposition temperatures observed.

-

Final Temperature: A temperature high enough to ensure complete decomposition, typically in the range of 600-800°C.

-

-

Atmosphere:

-

Purge Gas: An inert gas, such as nitrogen or argon, is typically used to prevent oxidative side reactions.

-

Flow Rate: A constant flow rate, for example, 20-50 mL/min.

-

-

Data Collection: The instrument records the sample weight as a function of temperature and time.

Mandatory Visualizations

Decomposition Pathway of this compound

The following diagram illustrates the chemical transformation that occurs during the thermal decomposition of this compound.

Experimental Workflow for TGA

This diagram outlines the key steps involved in performing a thermogravimetric analysis of this compound.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. The decomposition of this compound yields laurone, magnesium oxide, and carbon dioxide, with magnesium oxide being the final solid residue. While the general decomposition pathway is understood, detailed quantitative data on the temperature ranges and weight loss percentages for each decomposition step remain to be fully elucidated in publicly available literature. The experimental protocols and diagrams provided in this guide offer a robust framework for researchers and scientists to conduct and interpret the TGA of this compound, contributing to a deeper understanding of its thermal behavior for pharmaceutical and other applications. Further experimental work is encouraged to populate the specific quantitative data for a more complete thermal profile of this compound.

References

Magnesium Laurate: A Comprehensive Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of magnesium laurate, a metallic soap with diverse applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical identifiers, physicochemical properties, and detailed experimental protocols.

Chemical Identifiers and Nomenclature

This compound, the magnesium salt of lauric acid, is a well-defined chemical entity with several identifiers crucial for accurate documentation and research.[1][2][3] Its primary CAS number is 4040-48-6 .[1][2][3] A comprehensive list of its identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Reference(s) |

| CAS Number | 4040-48-6 | [1][2][3] |

| EC Number | 223-727-7 | [1][2] |

| PubChem CID | 61320 | [4] |

| UNII | MNF86GDH3F | |

| Molecular Formula | C24H46MgO4 | [1] |

| IUPAC Name | magnesium;dodecanoate | [4] |

| Synonyms | Magnesium dilaurate, Dodecanoic acid, magnesium salt, Magnesium dodecanoate | [1][2][3] |

Physicochemical Properties

This compound is a white, waxy solid.[3] Its utility in various applications is dictated by its physical and chemical properties, summarized in Table 2. While generally described as soluble in water, its solubility is more complex and has been studied in solvent mixtures.[2] For instance, it is soluble in a 70% chloroform (B151607) and 30% propylene (B89431) glycol mixture.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 422.9 g/mol | [1][4] | |

| Melting Point | 43.8 °C | ||

| Boiling Point | 296.1 °C | at 760 mmHg | [2] |

| Solubility | Soluble in a 70% Chloroform / 30% Propylene Glycol mixture | [1] |

Experimental Protocols

A detailed understanding of the synthesis and characterization of this compound is essential for its application in research. The following sections outline established experimental protocols.

Synthesis of this compound

A common method for the synthesis of this compound is through a precipitation reaction involving an alkali salt of lauric acid and a magnesium salt.

Detailed Methodology:

-

Preparation of Potassium Laurate: An equivalent amount of lauric acid is refluxed with a potassium hydroxide (B78521) solution in a water bath for an extended period (e.g., 10-14 hours). The resulting potassium laurate soap is then purified by recrystallization from a suitable solvent like methanol (B129727) and subsequently dried under reduced pressure.

-

Precipitation of this compound: The purified potassium laurate is dissolved in water to create a soap solution. A slight excess of a magnesium nitrate (B79036) solution is then added to the potassium laurate solution at a controlled temperature (e.g., 50-55°C) with vigorous stirring. This leads to the precipitation of this compound.

-

Purification: The precipitated this compound is collected and purified by recrystallization. It is then stored in a desiccator over a drying agent like anhydrous calcium chloride to prevent hydration.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed through various analytical techniques.

Detailed Methodologies:

-

X-Ray Diffraction (XRD): XRD analysis is employed to determine the crystalline structure of the this compound powder. The sample is scanned over a range of 2θ angles using a diffractometer with Cu-Kα radiation. The resulting diffraction pattern provides information on the arrangement of molecules in the crystal lattice.

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of this compound. A small sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen), and the change in mass is recorded as a function of temperature.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the this compound molecule. The sample is typically prepared as a potassium bromide (KBr) disc, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The absence of the broad O-H stretch characteristic of carboxylic acids and the presence of strong carboxylate stretches confirm the formation of the salt.

Applications in Research and Drug Development

This compound's properties as a metallic soap make it a candidate for various applications in the pharmaceutical and drug delivery fields. It can function as a lubricant, emulsifier, and stabilizer in formulations. Its use as a stabilizer for nanoparticle drug delivery systems is an area of active research.

As a Pharmaceutical Excipient: In tablet and capsule manufacturing, this compound can be used as a lubricant to prevent the formulation from sticking to the processing equipment, ensuring smooth and efficient production.

In Drug Delivery Systems: this compound can be utilized in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based drug delivery systems. In these systems, it can act as a solid lipid matrix component or a stabilizer, helping to encapsulate and control the release of therapeutic agents. The workflow for the preparation of such nanoparticles is an important consideration in their development.

Visualized Experimental Workflow

To provide a clearer understanding of the processes involved in the study of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

Caption: Synthesis and characterization workflow for this compound.

It is important to note that while magnesium as an ion is known to be involved in numerous biological signaling pathways, such as insulin (B600854) signaling, specific signaling pathways directly modulated by this compound have not been extensively documented in publicly available literature. Therefore, a diagrammatic representation of a signaling pathway is not provided. The focus of this guide remains on the chemical and physical properties and the experimental handling of the compound itself.

References

In Vitro Biocompatibility of Magnesium Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium laurate, the magnesium salt of lauric acid, is a compound with potential applications in drug delivery and biomaterials. Understanding its interaction with biological systems at a cellular level is paramount for its safe and effective use. This guide summarizes the known in vitro biocompatibility profiles of magnesium and lauric acid, covering key aspects of cytotoxicity, genotoxicity, and inflammatory response. Detailed experimental protocols for essential biocompatibility assays are provided, along with visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers.

Cytotoxicity Assessment

The cytotoxic potential of a compound is a primary indicator of its biocompatibility. In vitro cytotoxicity assays measure the degree to which a substance can cause damage to cells. For this compound, this would be influenced by the cellular response to both magnesium ions and lauric acid.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for magnesium chloride and laurac acid across various cell lines, providing an indication of their cytotoxic potential.

Table 1: In Vitro Cytotoxicity of Magnesium Chloride

| Cell Line | Assay | Exposure Time | IC50 / LD50 | Citation |

| MCF-7 (Human Breast Cancer) | MTT | 24 hours | 40 µg/mL | [1][2][3] |

| MCF-7 (Human Breast Cancer) | MTT | 48 hours | 30 µg/mL | [3] |

| Fibroblasts (Normal) | MTT | 24-48 hours | No significant effect up to 40 µg/mL | [1][2] |

Table 2: In Vitro Cytotoxicity of Lauric Acid

| Cell Line | Assay | Exposure Time | IC50 | Citation |

| HepG2 (Human Liver Cancer) | MTT | 48 hours | 56.46 µg/mL (282 µM) | [4][5][6] |

| SH-SY5Y (Human Neuroblastoma) | Not Specified | Not Specified | ~11.8 µM | [4] |

| HCT-15 (Human Colon Cancer) | MTT | Not Specified | Dose-dependent cytotoxicity observed | |

| Raw 264.7 (Murine Macrophages) | MTT | Not Specified | Dose-dependent cytotoxicity observed | [7] |

| Breast and Endometrial Cancer Cells | Not Specified | Not Specified | Antiproliferative and pro-apoptotic effects observed | [8] |

| MCF-10A (Normal Breast Epithelial) | Not Specified | Not Specified | Minimal effect | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[9]

-

Compound Exposure: Prepare serial dilutions of the test compound (this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).[9][10]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂ to allow for the formation of formazan (B1609692) crystals.[9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a compound can cause damage to the genetic material of cells, which could lead to mutations and cancer.

Experimental Protocol: Comet Assay

The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage in individual cells.[12]

-

Cell Preparation and Treatment: Expose cells to various concentrations of this compound for a defined period. Harvest the cells by trypsinization.

-

Embedding Cells in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal agarose.[13]

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.[13]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."[13]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Inflammatory Response Evaluation

The inflammatory potential of a biomaterial is a critical aspect of its biocompatibility. In vitro assays using immune cells, such as macrophages, can elucidate the inflammatory response to a compound. Magnesium ions have been shown to modulate macrophage polarization, often promoting a pro-healing M2 phenotype.[14][15]

Quantitative Inflammatory Marker Data

Table 3: Effect of Magnesium on Inflammatory Cytokine Production

| Cell Line | Treatment | Effect on Cytokines | Citation |

| THP-1-derived macrophages | MgMPs extracts | Down-regulation of TNF-α and IL-1β | [16] |

| RAW 264.7 macrophages | Magnesium-doped titanium | Increased IL-4 and IL-10 | [15] |

| Primary microglia | Magnesium sulfate (B86663) | Inhibition of nitric oxide, PGE2, IL-1β, and TNF-α release | [17] |

Experimental Protocol: ELISA for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants.

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 or THP-1-derived macrophages) and expose them to different concentrations of this compound. Include a positive control (e.g., lipopolysaccharide - LPS) to induce an inflammatory response and an untreated negative control.

-

Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.

-

ELISA Procedure (Sandwich ELISA for TNF-α and IL-6):

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).[18]

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).[18]

-

Sample Incubation: Add the collected cell culture supernatants and standards of known cytokine concentrations to the wells.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.[18]

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.[18]

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.[19]

-

Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).[19]

-

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[20]

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the samples.

Signaling Pathways

Understanding the molecular mechanisms underlying the cellular response to this compound is crucial for predicting its biological effects.

Magnesium and Inflammatory Signaling

Magnesium ions have been shown to inhibit the NF-κB and MAPK inflammatory pathways.[[“]] This is a key mechanism for its anti-inflammatory effects. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[[“]]

Lauric Acid and Apoptosis Signaling

Lauric acid has been demonstrated to induce apoptosis in cancer cells through various signaling pathways. One key mechanism involves the generation of reactive oxygen species (ROS), which can lead to the activation of the EGFR/ERK signaling cascade and subsequent apoptosis.[8][22][23]

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional Chemotherapeutic Agents in the MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro immunomodulation of magnesium on monocytic cell toward anti-inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Magnesium sulfate provides neuroprotection in lipopolysaccharide-activated primary microglia by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. consensus.app [consensus.app]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Magnesium Laurate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium laurate, the magnesium salt of lauric acid, is a metallic soap with a wide range of applications, including as a binder, emulsifier, and anticaking agent in the food and pharmaceutical industries.[1][2][3] Its synthesis is rooted in the broader history of soap and metallic soap chemistry, which dates back centuries. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the primary manufacturing processes, experimental protocols, and key physicochemical properties.

Historical Context: The Emergence of Metallic Soaps

The history of soap-making is ancient, with early records from Babylon around 2800 BCE describing the production of soap-like materials from animal fats and wood ash.[4][5] The scientific understanding of soaps as metallic salts of fatty acids, however, is a more recent development, largely attributed to the work of French chemist Michel Eugène Chevreul in the early 19th century.[5] His research on the chemical nature of fats and fatty acids laid the groundwork for the intentional synthesis of various metallic soaps.[6]

While the precise date and individual credited with the first synthesis of this compound are not well-documented, its development can be situated within the broader exploration of alkaline earth and heavy-metal soaps in the 19th and early 20th centuries.[7] The industrial production of metallic soaps gained significant traction with the advent of processes like the Leblanc process for soda ash production, which provided a consistent source of alkali.[5] this compound's synthesis would have followed the establishment of general methods for producing metallic soaps, namely the double decomposition and fusion processes.

Synthesis Methodologies

The production of this compound is primarily achieved through two established methods: double decomposition (precipitation) and direct reaction (fusion).

Double Decomposition (Precipitation) Method

The double decomposition method is a widely used technique for producing high-purity metallic soaps. This process involves a two-step reaction. First, an alkali metal salt of lauric acid (a sodium or potassium soap) is formed by reacting lauric acid with an alkali hydroxide (B78521). Subsequently, this water-soluble soap is reacted with a soluble magnesium salt, such as magnesium nitrate (B79036) or magnesium sulfate. The resulting this compound, being insoluble in water, precipitates out of the solution and can be collected by filtration.

Direct Reaction (Fusion) Method

The direct reaction, or fusion method, involves the direct reaction of lauric acid with a magnesium compound, typically magnesium oxide or magnesium hydroxide, at an elevated temperature. This method is more direct than the double decomposition process and can be more economical. A variation of this method involves the direct reaction of a triglyceride rich in lauric acid, such as coconut oil, with magnesium hydroxide in the presence of water at high temperatures. This process involves the in-situ hydrolysis of the triglyceride to fatty acids, which then react with the magnesium compound to form the magnesium soap.

Quantitative Data and Physicochemical Properties

The choice of synthesis method can impact the yield, purity, and physical properties of the final this compound product. Below is a summary of key quantitative data and physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₄H₄₆MgO₄ | [2] |

| Molecular Weight | 422.9 g/mol | [3] |

| CAS Number | 4040-48-6 | [8] |

| Melting Point | 43.8 °C | [8] |

| Boiling Point | 296.1 °C at 760 mmHg | [8] |

| Appearance | White powder | |

| Solubility | Soluble in water | [2] |

Table 2: Comparison of Synthesis Methods for this compound

| Parameter | Double Decomposition (Precipitation) | Direct Reaction (Fusion) |